molecular formula C5H8FN3 B13130572 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine

Katalognummer: B13130572
Molekulargewicht: 129.14 g/mol
InChI-Schlüssel: GGWMNEAXWIMDSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound belonging to the pyrazole family It features a fluorine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, with a methanamine group attached at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with acetylenic ketones. This reaction often results in a mixture of regioisomers, which can be separated and purified.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methanamine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.

Wissenschaftliche Forschungsanwendungen

1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The fluorine atom enhances its binding affinity to specific enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-methyl-1H-pyrazol-4-yl)methanamine: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

    1-(5-chloro-1-methyl-1H-pyrazol-4-yl)methanamine: Contains a chlorine atom instead of fluorine, leading to variations in properties and applications.

    1-(5-bromo-1-methyl-1H-pyrazol-4-yl)methanamine:

Uniqueness

The presence of the fluorine atom in 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its non-fluorinated counterparts.

Eigenschaften

Molekularformel

C5H8FN3

Molekulargewicht

129.14 g/mol

IUPAC-Name

(5-fluoro-1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C5H8FN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3

InChI-Schlüssel

GGWMNEAXWIMDSZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.